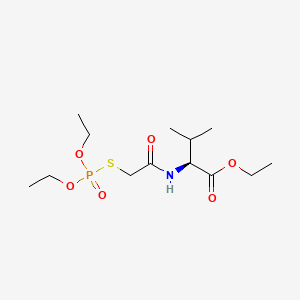![molecular formula C25H24N2 B14451997 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline CAS No. 76379-40-3](/img/structure/B14451997.png)
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound features a quinoline core with a butyl group and a prop-1-en-1-ylidene linkage, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form the quinoline core. The butyl group and prop-1-en-1-ylidene linkage are introduced through subsequent alkylation and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles can be employed under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolines and other substituted derivatives.
Applications De Recherche Scientifique
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may modulate enzyme activity by binding to active sites or allosteric sites, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-2-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolinium iodide
- 4-Bromoquinoline
- 4-Aminoquinoline
Uniqueness
4-[3-(1-Butylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinoline stands out due to its specific structural features, such as the butyl group and the prop-1-en-1-ylidene linkage
Propriétés
Numéro CAS |
76379-40-3 |
|---|---|
Formule moléculaire |
C25H24N2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1-butyl-4-(3-quinolin-4-ylprop-2-enylidene)quinoline |
InChI |
InChI=1S/C25H24N2/c1-2-3-18-27-19-16-21(23-12-5-7-14-25(23)27)10-8-9-20-15-17-26-24-13-6-4-11-22(20)24/h4-17,19H,2-3,18H2,1H3 |
Clé InChI |
BWOYMJBSTAILMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CC(=CC=CC2=CC=NC3=CC=CC=C23)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

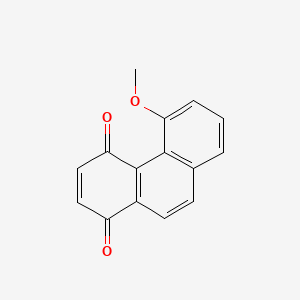
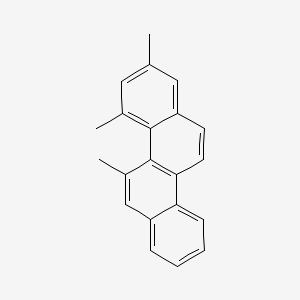
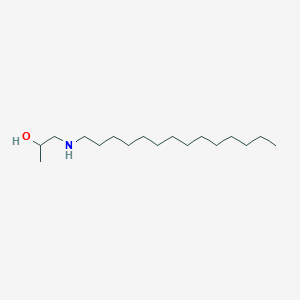
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)

![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)
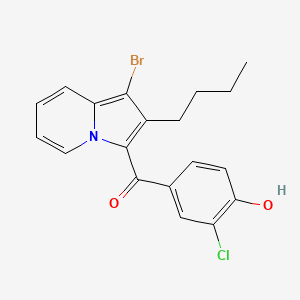
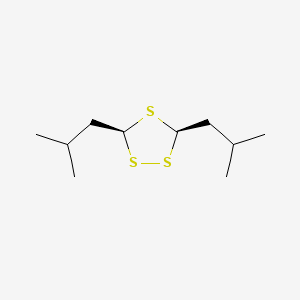
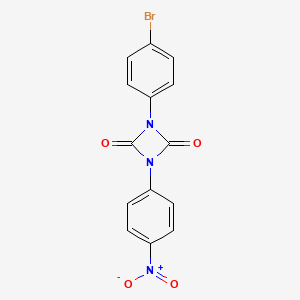
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
